(4-苯基哌嗪-1-基)(6-(吡咯烷-1-基)哒嗪-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

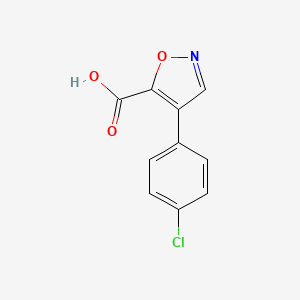

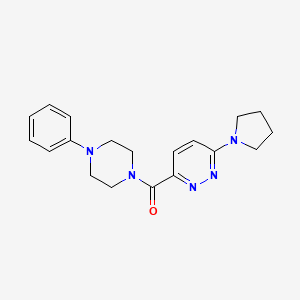

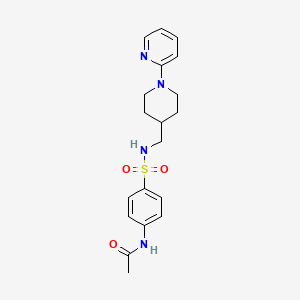

“(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone”, also known as PPMP, is a chemical compound with the molecular formula C19H23N5O. It is a potent, highly selective, and reversible P2Y12 receptor antagonist .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpiperazine moiety attached to a pyridazinone ring via a methanone linker . The pyridazinone ring is further substituted with a pyrrolidine ring .科学研究应用

抗炎和镇痛活性

研究发现哒嗪酮衍生物(包括具有 4-苯基哌嗪-1-基部分的化合物)是潜在的抗炎和镇痛剂。一项研究重点介绍了一种对 COX-2 酶表现出显着选择性的特定衍生物,表明其作为理想的抗炎剂的潜力,没有溃疡和心血管副作用。该研究强调了结构修饰在实现所需的生物活性和安全性方面的作用 (Sharma & Bansal,2016 年)。

抗菌活性

已经合成并测试了含有苯基哌嗪部分的化合物的抗菌活性。一些新合成的衍生物表现出与环丙沙星和氟康唑等标准药物相当的良好抗菌活性。值得注意的是,具有甲氧基的化合物表现出高抗菌活性,这突出了结构特征在增强生物功效中的作用 (Kumar 等人,2012 年)。

抗癌和抗血管生成特性

已经研究了一系列衍生物的潜在抗癌和抗血管生成作用。某些化合物对人癌细胞系的活力表现出抑制作用,并显示出抑制参与肿瘤进展的促血管生成细胞因子的潜力。这项研究指出了这些衍生物在开发新的抗癌疗法中的前景,其机制涉及抑制血管生成 (Kamble 等人,2015 年)。

乙酰胆碱酯酶抑制

设计并评估了一系列新型衍生物,以了解它们对乙酰胆碱酯酶 (AChE) 的抑制活性,乙酰胆碱酯酶是阿尔茨海默病治疗的靶点。一种化合物成为有效的 AChE 抑制剂,展示了这些衍生物在开发神经退行性疾病治疗中的潜力。这项研究还强调了苯基哌嗪部分在介导生物活性中的作用 (Saeedi 等人,2019 年)。

微管蛋白聚合抑制

在寻找新型抗癌剂的过程中,探索了一系列菲咯嗪和吩噻嗪衍生物(包含苯基哌嗪部分),以了解它们抑制微管蛋白聚合(细胞分裂中一个基本过程)的能力。几种化合物表现出有效的抗增殖特性并诱导 G2/M 期细胞周期阻滞,表明它们通过靶向微管动力学作为癌症治疗剂的潜力 (Prinz 等人,2017 年)。

作用机制

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as A1, is the C1s proteinase . This enzyme is a part of the C1 complex, which is a key component of the classical pathway (CP) of the complement system .

Mode of Action

A1 acts as a selective competitive inhibitor of the C1s proteinase . It was identified through a virtual screen of small molecules interacting with the substrate recognition site of C1s . Biochemical experiments have shown that A1 directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .

Biochemical Pathways

The classical pathway (CP) of the complement system is initiated by the activation of the C1 complex, which consists of the pattern recognition molecule C1q bound to a tetramer of the proteases C1r and C1s . The enzymatically active C1 provides the catalytic basis for the cleavage of downstream CP components C4 and C2 . A1 dose-dependently inhibits heparin-induced immune complex-triggered CP activation, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1-mediated cleavage of C2 .

Pharmacokinetics

The compound’s ability to bind directly to c1s suggests that it may have good bioavailability

Result of Action

The inhibition of C1s by A1 results in the suppression of the classical pathway of the complement system . This can potentially prevent the pathological effects of diseases mediated by the complement system .

属性

IUPAC Name |

(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTDKWBSEYQZRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2376437.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2376440.png)

![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)

![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)